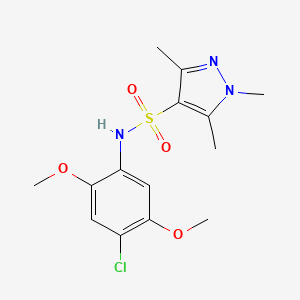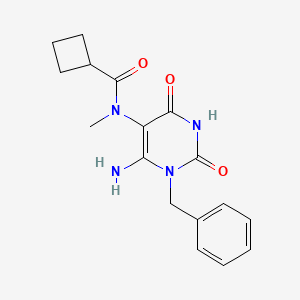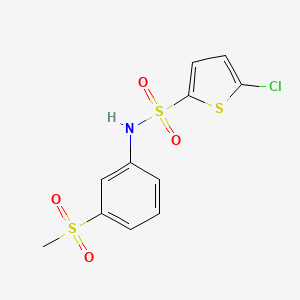
N-(4-chloro-2,5-dimethoxyphenyl)-1,3,5-trimethylpyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2,5-dimethoxyphenyl)-1,3,5-trimethylpyrazole-4-sulfonamide, also known as CDPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. CDPPB is a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), a receptor that plays a crucial role in various physiological and pathological processes in the brain.
Mécanisme D'action
N-(4-chloro-2,5-dimethoxyphenyl)-1,3,5-trimethylpyrazole-4-sulfonamide acts as a positive allosteric modulator of mGluR5, which means it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the site where the neurotransmitter glutamate binds. This results in an increase in the activity of downstream signaling pathways that are involved in various physiological and pathological processes in the brain.
Biochemical and Physiological Effects:
This compound has been shown to enhance synaptic plasticity, which is the ability of synapses to strengthen or weaken in response to neuronal activity. This is thought to be one of the mechanisms underlying its effects on learning and memory. This compound has also been found to increase the release of dopamine in the brain, which is involved in reward processing and motivation. Additionally, this compound has been shown to reduce inflammation and oxidative stress in the brain, which are implicated in various neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-chloro-2,5-dimethoxyphenyl)-1,3,5-trimethylpyrazole-4-sulfonamide is that it is a selective and potent modulator of mGluR5, which means it can be used to study the specific role of this receptor in various physiological and pathological processes in the brain. However, one of the limitations of this compound is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-1,3,5-trimethylpyrazole-4-sulfonamide. One area of interest is the role of mGluR5 in addiction and substance abuse. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, and further research could help elucidate the underlying mechanisms and potential therapeutic applications. Another area of interest is the role of mGluR5 in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to improve cognitive function and reduce inflammation in animal models of these diseases, and further research could help determine its potential as a therapeutic agent. Finally, there is interest in developing more potent and selective modulators of mGluR5, which could have even greater potential for therapeutic applications.
Méthodes De Synthèse
N-(4-chloro-2,5-dimethoxyphenyl)-1,3,5-trimethylpyrazole-4-sulfonamide can be synthesized by reacting 4-chloro-2,5-dimethoxyphenylhydrazine with 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sulfamic acid to obtain this compound.
Applications De Recherche Scientifique
N-(4-chloro-2,5-dimethoxyphenyl)-1,3,5-trimethylpyrazole-4-sulfonamide has been extensively studied for its potential applications in the field of neuroscience. It has been found to enhance the activity of mGluR5, which is involved in various physiological and pathological processes in the brain, including learning and memory, anxiety, depression, addiction, and neurodegenerative diseases. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been found to reduce anxiety and depression-like behaviors in rodents.
Propriétés
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O4S/c1-8-14(9(2)18(3)16-8)23(19,20)17-11-7-12(21-4)10(15)6-13(11)22-5/h6-7,17H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFBANLDSFRHCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-phenyl-1,3-oxazole](/img/structure/B7636320.png)
![4-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-6-ethyl-7-hydroxychromen-2-one](/img/structure/B7636328.png)
![N-[4-(3-chloro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B7636335.png)



![5-[[(3-fluorobenzoyl)amino]methyl]-N,N-dimethyloxolane-2-carboxamide](/img/structure/B7636354.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B7636373.png)




![3,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]benzenesulfonamide](/img/structure/B7636400.png)
![N-[3-(4-methylpiperidin-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B7636408.png)